

Statistical Validation of Carboxyamidotriazole's Effect on Progression-Free Survival: A Comparative Guide

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Compound of Interest		
Compound Name:	Carboxyamidotriazole	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical evidence supporting the effect of **Carboxyamidotriazole** (CAI) on progression-free survival (PFS) in various cancers. By objectively comparing its performance with alternative therapeutic strategies and presenting the underlying experimental data and methodologies, this document serves as a valuable resource for researchers and drug development professionals.

Comparative Analysis of Progression-Free Survival

Carboxyamidotriazole (CAI), an orally active small molecule inhibitor of non-voltage-operated calcium channels, has been investigated in multiple clinical trials for its potential to prolong progression-free survival in cancer patients.[1][2] Its mechanism of action involves the disruption of calcium channel-mediated signal transduction, which in turn affects critical pathways in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2]

Non-Small Cell Lung Cancer (NSCLC)

A pivotal phase III, randomized, double-blind, controlled trial evaluated the efficacy of CAI in combination with standard chemotherapy (Cisplatin and Vinorelbine) in patients with advanced



NSCLC.[3][4] The addition of CAI to the chemotherapy regimen demonstrated a statistically significant improvement in progression-free survival compared to chemotherapy alone.

Treatment Arm	Number of Patients	Median Progressio n-Free Survival (PFS)	95% Confidence Interval (CI)	Hazard Ratio (HR)	p-value
Chemotherap y + CAI	378	134 days	127–139 days	0.690	0.003
Chemotherap y + Placebo	117	98 days	88–125 days		

Table 1: Progression-Free Survival in Advanced NSCLC Patients Treated with **Carboxyamidotriazole** and Chemotherapy.[3][4]

Glioblastoma

In a phase IB study, **Carboxyamidotriazole** Orotate (CTO), a salt form of CAI with improved bioavailability, was evaluated in combination with temozolomide for the treatment of recurrent and newly diagnosed glioblastoma.[5][6] The results showed promising signals of activity, particularly in newly diagnosed patients.

Cohort	Treatment	Number of Patients	Median Progression- Free Survival (PFS)	Additional Details
Cohort 1 (Recurrent)	CTO + Temozolomide	27	3.1 months	6-month PFS rate: 37%
Cohort 2 (Newly Diagnosed)	CTO + Radiotherapy + Temozolomide	15	15 months	2-year overall survival: 62%



Table 2: Progression-Free Survival in Glioblastoma Patients Treated with **Carboxyamidotriazole** Orotate and Temozolomide.[5][6]

Renal Cell Carcinoma

A phase II study of CAI in patients with advanced renal cell carcinoma refractory to immunotherapy showed limited single-agent activity. While a partial response was observed in one patient, the overall impact on progression-free survival was not significant.

Treatment	Number of Evaluable Patients	Patients Progression-Free at 6 Months	Median Overall Survival
Carboxyamidotriazole (CAI)	47	6 (11.3%)	12.5 months

Table 3: Efficacy of Carboxyamidotriazole in Advanced Renal Cell Carcinoma.[7]

Experimental Protocols Phase III Trial in Non-Small Cell Lung Cancer

Study Design: A multicenter, randomized, double-blind, placebo-controlled phase III trial.[3][4]

Patient Population: Patients with histologically or cytologically confirmed advanced NSCLC who had not received prior chemotherapy.[3][4]

Treatment Regimen:

- Experimental Arm: Cisplatin (25 mg/m² on days 1, 2, and 3) and Vinorelbine (25 mg/m² on days 1 and 8) of a 21-day cycle for four cycles, in combination with oral
 Carboxyamidotriazole (100 mg daily). CAI treatment was continued until disease progression or unacceptable toxicity.[3][4]
- Control Arm: The same chemotherapy regimen with a matching placebo.[3][4]

Primary Endpoint: Progression-Free Survival (PFS), defined as the time from randomization to the first documented evidence of disease progression or death from any cause.[3][4]



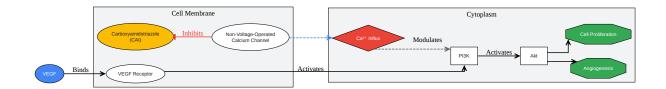
Statistical Analysis:

- The primary analysis of PFS was based on the intent-to-treat (ITT) population.
- PFS was estimated using the Kaplan-Meier method, and the treatment arms were compared using the log-rank test.[3][4]
- The hazard ratio and its 95% confidence interval were calculated using a Cox proportional hazards model.[3][4]

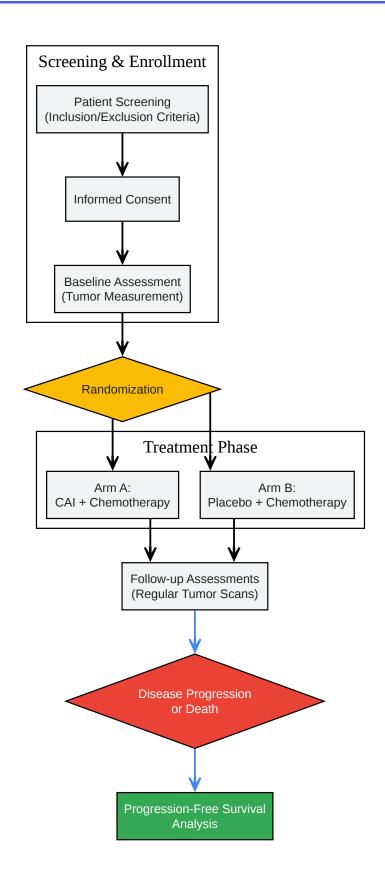
Signaling Pathways and Experimental Workflows

The antitumor effects of **Carboxyamidotriazole** are linked to its ability to inhibit calcium influx, which subsequently modulates several downstream signaling pathways crucial for tumor growth and angiogenesis.

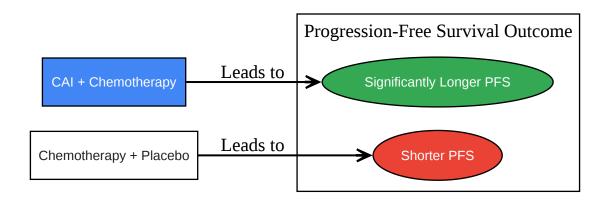












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